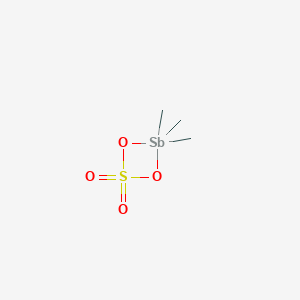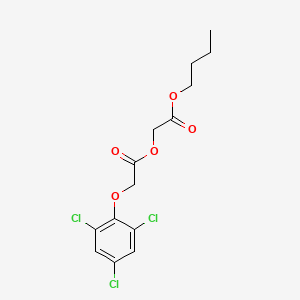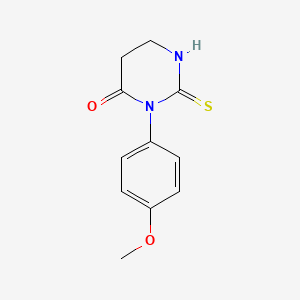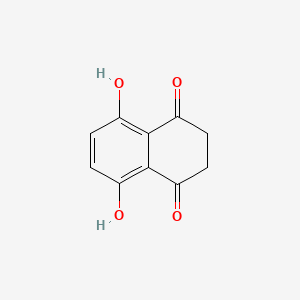
Trimethylstibine sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylstibine sulfate is an organoantimony compound with the chemical formula (CH₃)₃Sb₂(SO₄)₃ It is a colorless, pyrophoric, and toxic liquid
准备方法
Synthetic Routes and Reaction Conditions
Trimethylstibine sulfate can be synthesized through the reaction of antimony trichloride with methyl Grignard reagent, followed by sulfation. The general reaction is as follows: [ \text{SbCl}_3 + 3 \text{CH}_3\text{MgBr} \rightarrow \text{(CH}_3\text{)}_3\text{Sb} + 3 \text{MgBrCl} ] The resulting trimethylstibine is then treated with sulfuric acid to form this compound: [ \text{(CH}_3\text{)}_3\text{Sb} + \text{H}_2\text{SO}_4 \rightarrow \text{(CH}_3\text{)}_3\text{Sb}_2(\text{SO}_4)_3 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
Trimethylstibine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony oxides.
Reduction: Reduction reactions can convert it back to trimethylstibine.
Substitution: It can undergo substitution reactions with other organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides and other organometallic compounds are employed.
Major Products Formed
Oxidation: Antimony oxides and methyl derivatives.
Reduction: Trimethylstibine.
Substitution: Various organometallic derivatives.
科学研究应用
Trimethylstibine sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoantimony compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of semiconductors and other advanced materials.
作用机制
The mechanism of action of trimethylstibine sulfate involves its interaction with molecular targets and pathways. It can act as a Lewis base, forming complexes with various metal ions. These interactions can influence biochemical pathways and cellular processes, making it a compound of interest in both research and industrial applications.
相似化合物的比较
Similar Compounds
Trimethylamine: Similar in structure but contains nitrogen instead of antimony.
Trimethylphosphine: Contains phosphorus and exhibits different chemical properties.
Trimethylarsine: Contains arsenic and is more toxic.
Triphenylstibine: Contains phenyl groups instead of methyl groups.
Trimethylbismuth: Contains bismuth and has different reactivity.
Uniqueness
Trimethylstibine sulfate is unique due to its specific combination of antimony and sulfate groups, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
10555-84-7 |
|---|---|
分子式 |
C3H9O4SSb |
分子量 |
262.93 g/mol |
IUPAC 名称 |
4,4,4-trimethyl-1,3,2,4λ5-dioxathiastibetane 2,2-dioxide |
InChI |
InChI=1S/3CH3.H2O4S.Sb/c;;;1-5(2,3)4;/h3*1H3;(H2,1,2,3,4);/q;;;;+2/p-2 |
InChI 键 |
LNWWOSYTFQKJFZ-UHFFFAOYSA-L |
规范 SMILES |
C[Sb]1(OS(=O)(=O)O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)


![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)




![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)

![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)
